

Spectroscopic Profile of 4-Iodophenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodophenylhydrazine**

Cat. No.: **B078305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodophenylhydrazine**, a key reagent and intermediate in synthetic chemistry and drug development. The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of **4-Iodophenylhydrazine** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI).

Data Presentation

The electron ionization mass spectrum of **4-Iodophenylhydrazine** is characterized by a prominent molecular ion peak and several key fragment ions.

Property	Value	Source
Molecular Formula	C ₆ H ₇ IN ₂	[PubChem]
Molecular Weight	234.04 g/mol	[PubChem]
Exact Mass	233.96540 Da	[PubChem]
Major Peaks (m/z)		
Molecular Ion [M] ⁺	234	[PubChem]
[M-NH ₂] ⁺	218	[PubChem]
[M-NH ₂ NH] ⁺	203	[PubChem]

Interpretation of Fragmentation

The fragmentation of **4-Iodophenylhydrazine** in GC-MS is initiated by the loss of an electron to form the molecular ion (m/z = 234). Subsequent fragmentation primarily involves the cleavage of the hydrazine moiety. The peak at m/z 218 corresponds to the loss of an amino radical (•NH₂), while the peak at m/z 203 results from the loss of the hydrazinyl radical (•NHNH₂).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **4-Iodophenylhydrazine** and confirm its molecular weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Preparation: A dilute solution of **4-Iodophenylhydrazine** (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:

- Injector Temperature: 250 °C
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **4-Iodophenylhydrazine**. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **4-Iodophenylhydrazine** based on their characteristic vibrational frequencies.

Data Presentation

The following table summarizes the expected and observed IR absorption bands for **4-Iodophenylhydrazine**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3350-3250	N-H (Hydrazine)	Symmetric & Asymmetric Stretch	Medium-Strong
3100-3000	C-H (Aromatic)	Stretch	Medium
1620-1580	N-H (Hydrazine)	Scissoring (Bending)	Medium
1590-1450	C=C (Aromatic Ring)	Stretch	Medium-Strong
850-800	C-H (Aromatic)	Out-of-plane Bend	Strong
~500	C-I	Stretch	Weak-Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **4-Iodophenylhydrazine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of powdered **4-Iodophenylhydrazine** onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the **4-Iodophenylhydrazine** molecule.

Data Presentation: ¹H NMR

The ¹H NMR spectrum of **4-Iodophenylhydrazine** is predicted to show signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electron-donating hydrazine group and the electron-withdrawing iodo group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.6	Doublet	2H	Aromatic H (ortho to I)
~6.6-6.8	Doublet	2H	Aromatic H (ortho to NHNNH_2)
~5.5-6.0	Broad Singlet	1H	$-\text{NH}-$
~3.5-4.0	Broad Singlet	2H	$-\text{NH}_2$

Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and concentration.

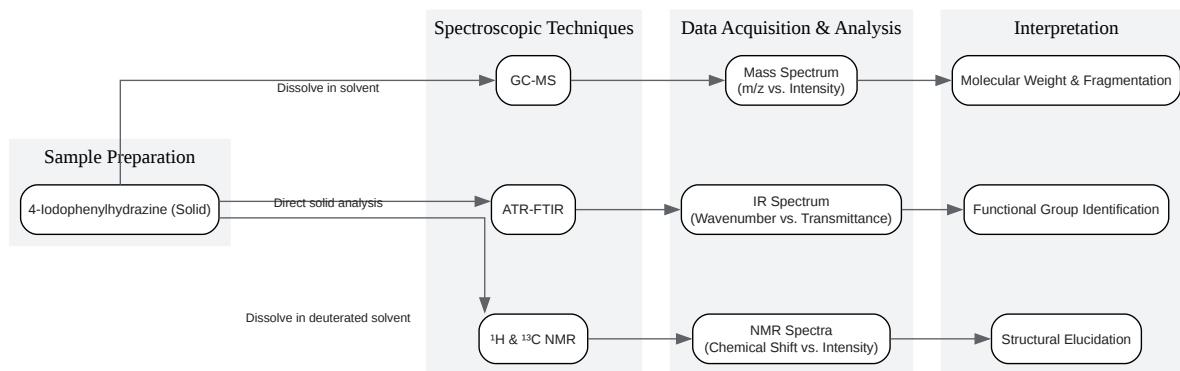
Data Presentation: ¹³C NMR

The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

Chemical Shift (δ , ppm)	Assignment
~148-152	C (Aromatic, attached to $-\text{NHNNH}_2$)
~137-139	C-H (Aromatic, ortho to I)
~115-118	C-H (Aromatic, ortho to $-\text{NHNNH}_2$)
~80-85	C (Aromatic, attached to I)

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

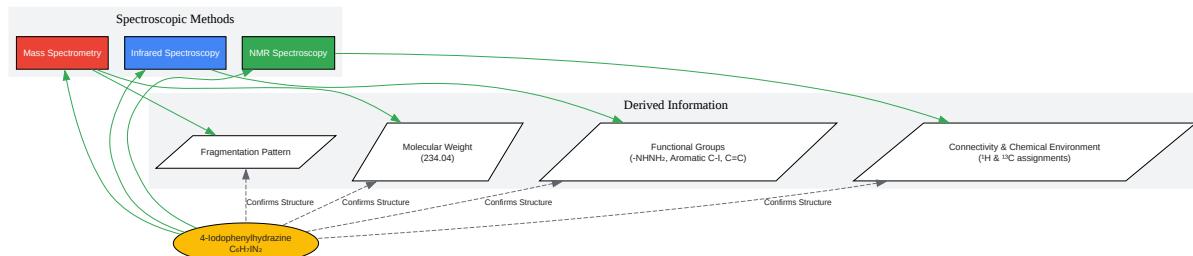
Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **4-Iodophenylhydrazine**.


Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-Iodophenylhydrazine** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or higher, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. For ^1H NMR, integrate the signals and determine the chemical shifts and coupling constants.

Mandatory Visualizations


Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic analysis of **4-Iodophenylhydrazine**.

Logical Relationship of Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic techniques and the structural information derived for **4-iodophenylhydrazine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-iodophenylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078305#spectroscopic-data-nmr-ir-ms-of-4-iodophenylhydrazine\]](https://www.benchchem.com/product/b078305#spectroscopic-data-nmr-ir-ms-of-4-iodophenylhydrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com